2-(1-((5-Ethylthiophen-2-yl)sulfonyl)piperidin-3-yl)-5-(2-fluorophenyl)-1,3,4-thiadiazole

Description

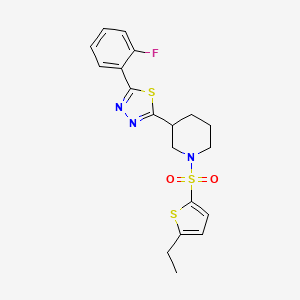

This compound features a 1,3,4-thiadiazole core substituted at the 2-position with a piperidin-3-yl group bearing a 5-ethylthiophene-2-sulfonyl moiety and at the 5-position with a 2-fluorophenyl group.

Properties

IUPAC Name |

2-[1-(5-ethylthiophen-2-yl)sulfonylpiperidin-3-yl]-5-(2-fluorophenyl)-1,3,4-thiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN3O2S3/c1-2-14-9-10-17(26-14)28(24,25)23-11-5-6-13(12-23)18-21-22-19(27-18)15-7-3-4-8-16(15)20/h3-4,7-10,13H,2,5-6,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBEHWZDLWNIWDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)N2CCCC(C2)C3=NN=C(S3)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FN3O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(1-((5-Ethylthiophen-2-yl)sulfonyl)piperidin-3-yl)-5-(2-fluorophenyl)-1,3,4-thiadiazole is a derivative of the 1,3,4-thiadiazole scaffold, which has garnered attention for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological potential based on existing research findings.

Overview of 1,3,4-Thiadiazole Derivatives

1,3,4-Thiadiazole derivatives are known for a wide range of biological activities including antimicrobial, anti-inflammatory, antidiabetic, antiviral, and anticancer properties. The unique structural features of these compounds allow them to interact with various biological targets effectively.

Antimicrobial Activity

Research indicates that many thiadiazole derivatives exhibit significant antimicrobial properties. For instance:

- Antibacterial Activity : Compounds derived from the thiadiazole framework have shown comparable efficacy to standard antibiotics against both Gram-positive and Gram-negative bacteria. In particular, studies have demonstrated that certain derivatives possess minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics like ciprofloxacin and griseofulvin .

- Antifungal Activity : The antifungal efficacy of thiadiazole derivatives has also been documented. For example, some derivatives have shown effective inhibition against fungal strains such as Candida albicans and Aspergillus niger with MIC values indicating moderate to strong activity .

Antidiabetic Activity

Thiadiazole compounds have been investigated for their potential in managing diabetes through the inhibition of enzymes such as α-glucosidase and α-amylase. In vitro studies have reported that certain thiadiazole derivatives can significantly inhibit these enzymes, suggesting their potential as therapeutic agents in diabetes management .

Antiviral Activity

Recent studies have highlighted the antiviral potential of thiadiazole derivatives against various viruses. Notably, some compounds have been identified as having promising binding affinities to viral proteins associated with SARS-CoV-2, indicating their potential use in combating COVID-19 .

Anticancer Activity

The anticancer properties of thiadiazole derivatives are also noteworthy. Some studies have shown that specific compounds can induce cytostatic effects in cancer cell lines, making them candidates for further development in cancer therapy .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the thiadiazole ring and adjacent groups. Research has demonstrated that:

- Substituent Effects : The nature and position of substituents on the thiadiazole ring significantly affect biological activity. For example, the introduction of electron-withdrawing groups can enhance antimicrobial activity while certain alkyl groups may not contribute positively to antifungal efficacy .

Case Studies and Research Findings

A comprehensive review of literature reveals several key findings regarding the biological activities associated with 1,3,4-thiadiazoles:

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiadiazole derivatives, including the compound , exhibit significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains:

- Staphylococcus aureus

- Bacillus subtilis

- Escherichia coli

- Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) values for these compounds often fall within a range comparable to standard antibiotics, suggesting their potential as alternative antimicrobial agents .

Anti-inflammatory Effects

The compound has also shown promise in anti-inflammatory applications. Studies utilizing carrageenan-induced edema models reveal that thiadiazole derivatives can reduce inflammation significantly. The mechanism often involves inhibition of pro-inflammatory mediators, making these compounds potential candidates for developing new anti-inflammatory drugs .

Anticancer Properties

One of the most compelling applications of 2-(1-((5-Ethylthiophen-2-yl)sulfonyl)piperidin-3-yl)-5-(2-fluorophenyl)-1,3,4-thiadiazole is its anticancer activity. Recent studies have highlighted the following:

- Cell Viability and Proliferation : The compound has been tested against various cancer cell lines (e.g., MCF-7 for breast cancer and LoVo for colon cancer). Results indicate significant inhibition of cell growth with IC50 values in the low micromolar range.

- Mechanisms of Action : The anticancer effects are attributed to the induction of apoptosis and modulation of the cell cycle, leading to increased cancer cell death .

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of thiadiazole derivatives against common bacterial pathogens. The compound exhibited an MIC value comparable to ciprofloxacin against Staphylococcus aureus, indicating its potential as an effective antibacterial agent.

Case Study 2: Anticancer Activity

In a comparative study involving multiple thiadiazole derivatives, the compound demonstrated superior anti-proliferative effects on MCF-7 cells with an IC50 value lower than many known anticancer drugs. This suggests that further exploration could lead to novel cancer therapies.

Summary Table of Biological Activities

Comparison with Similar Compounds

Data Tables

Table 1: Physical and Structural Comparison

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing this thiadiazole-triazole hybrid compound?

- Methodology: Begin with the preparation of key intermediates like 4-phenyl-5-((5-substituted-1,3,4-thiadiazole-2-ylthio)methyl)-1,2,4-triazole-3-thiol via classical thiolation reactions. Subsequent sulfonylation of the piperidine moiety and coupling with fluorophenyl groups can be achieved using sodium monochloroacetate in aqueous medium, followed by acidification . Optimize reaction time and molar ratios (e.g., 1:1.2 for thiol to sulfonyl chloride) to improve yields.

Q. How can structural confirmation and purity of the synthesized compound be validated?

- Methodology: Employ a combination of spectral analyses:

- NMR (¹H/¹³C) to verify substituent positions and piperidine-thiadiazole connectivity.

- FT-IR to confirm sulfonyl (S=O, ~1350–1150 cm⁻¹) and thiadiazole (C=N, ~1600 cm⁻¹) functional groups .

- HPLC-MS for purity assessment (>95%) and molecular ion peak identification .

Q. What preliminary biological screening strategies are applicable for this compound?

- Methodology: Conduct in silico molecular docking against target proteins (e.g., enzymes or receptors implicated in disease pathways) using AutoDock Vina. Follow with in vitro assays (e.g., antimicrobial susceptibility testing or enzyme inhibition) to validate computational predictions. Prioritize compounds with docking scores ≤ -7.0 kcal/mol for further study .

Advanced Research Questions

Q. How can low yields in sulfonylation or coupling steps be addressed?

- Methodology: Optimize solvent systems (e.g., DMF for sulfonylation) and temperature (50–60°C). Introduce catalytic bases like triethylamine to neutralize HCl byproducts, improving reaction efficiency. Monitor intermediates via TLC to identify side reactions (e.g., hydrolysis) .

Q. What computational approaches predict the compound’s interaction with biological targets?

- Methodology: Combine molecular dynamics simulations (AMBER or GROMACS) with density functional theory (DFT) to analyze binding stability and electronic properties. Focus on fluorine-phenyl interactions with hydrophobic pockets and sulfonyl groups’ hydrogen-bonding potential .

Q. How to resolve contradictions in reported biological activities across studies?

- Methodology: Perform meta-analysis of existing data (e.g., IC₅₀ values) while standardizing assay conditions (pH, cell lines). Investigate stereoelectronic effects of the 2-fluorophenyl group using comparative SAR studies with non-fluorinated analogs .

Q. What role does the fluorine atom play in modulating pharmacokinetic properties?

- Methodology: Evaluate lipophilicity (logP) via shake-flask assays and correlate with bioavailability. Use PAMPA (Parallel Artificial Membrane Permeability Assay) to assess blood-brain barrier penetration, leveraging fluorine’s electronegativity to enhance membrane diffusion .

Q. How to assess stability under physiological conditions for drug development?

- Methodology: Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Explore salt formation (e.g., sodium or hydrochloride salts) to improve aqueous solubility and shelf-life .

Q. What strategies enhance selectivity for target enzymes over off-target proteins?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.